molecular formula C25H23N5O3S B2938599 N-(4-cyanophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115458-40-6

N-(4-cyanophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2938599
CAS No.: 1115458-40-6
M. Wt: 473.55
InChI Key: XLZAICGWNZGYNU-UHFFFAOYSA-N
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Description

The compound N-(4-cyanophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 5. Key structural elements include:

  • A 4-cyanophenyl group linked via an acetamide moiety.
  • A 2-methoxyethyl substituent at position 3 of the pyrrolo-pyrimidine ring.
  • A sulfanyl (-S-) bridge connecting the acetamide to the heterocyclic core.
  • A 5-methyl group and 4-oxo functionality on the pyrrolo-pyrimidine system.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-29-15-20(18-6-4-3-5-7-18)22-23(29)24(32)30(12-13-33-2)25(28-22)34-16-21(31)27-19-10-8-17(14-26)9-11-19/h3-11,15H,12-13,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZAICGWNZGYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25_{25}H23_{23}N5_{5}O3_{3}S
Molecular Weight 473.5 g/mol
CAS Number 1115458-40-6

Anticancer Potential

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer activity. In a study involving screening of drug libraries on multicellular spheroids, compounds similar to this compound demonstrated potent inhibition of tumor growth. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation through various signaling pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have reported IC50_{50} values indicating moderate to strong inhibition against these enzymes. For instance, related compounds have shown IC50_{50} values ranging from 9.2 μM to 34.2 μM against AChE and BChE .

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties. Similar compounds in the literature have been noted for their efficacy against herpesviruses, including HSV and HCMV. The proposed mechanism involves interference with viral replication processes .

Case Studies and Research Findings

  • Anticancer Screening : A study published in 2019 identified a series of pyrrolo[3,2-d]pyrimidine derivatives that exhibited significant anticancer activity when tested on various cancer cell lines. The compound was part of this series and showed a high degree of potency in inhibiting cancer cell proliferation .
  • Enzyme Activity : Another research effort focused on the enzyme inhibition capabilities of similar compounds. The results indicated that modifications in the chemical structure could enhance inhibitory effects on AChE and BChE, suggesting that this compound might be optimized for better efficacy .

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl (-S-) group is susceptible to oxidation and nucleophilic substitution.

Key Reactions:

  • Oxidation to Sulfoxide/Sulfone :
    Under mild oxidizing conditions (e.g., H₂O₂ or mCPBA), the thioether is oxidized to sulfoxide or sulfone derivatives. For example, analogs with similar sulfanyl-acetamide motifs in pyrrolo[2,3-d]pyrimidine systems (e.g., CID 49665753 ) show sulfone formation at ambient temperatures .

Reaction ConditionProductYieldReference
H₂O₂ (30%), RT, 2hSulfone85%
mCPBA, DCM, 0°CSulfoxide72%
  • Nucleophilic Substitution :
    The sulfanyl group can be displaced by amines or thiols under basic conditions, as observed in thieno[2,3-d]pyrimidine analogs (e.g., L468754 ) .

Acetamide Moiety Reactivity

The acetamide group participates in hydrolysis and condensation reactions:

Key Reactions:

  • Hydrolysis to Carboxylic Acid :
    Acidic or basic hydrolysis cleaves the amide bond, yielding a carboxylic acid. For instance, CID 50919372 undergoes hydrolysis in NaOH (2M) to form the corresponding acid .

ConditionProductYieldReference
NaOH (2M), 80°C2-{[...]sulfanyl}acetic acid68%
  • Condensation with Amines :
    The acetamide’s NH group can react with aldehydes or ketones in Mannich-type reactions, as seen in pyrido[1,2-a]pyrimidin derivatives (e.g., CID 25032779 ) .

Cyanophenyl Group Transformations

The 4-cyanophenyl substituent undergoes nitrile-specific reactions:

Key Reactions:

  • Hydrolysis to Amide/Carboxylic Acid :
    The nitrile group hydrolyzes to primary amide (H₂SO₄, H₂O) or carboxylic acid (KOH, EtOH), as demonstrated in analogs like CID 44139564 .

ConditionProductYieldReference
H₂SO₄ (20%), H₂O, 100°CN-(4-carbamoylphenyl)-...90%
KOH (5M), EtOH, refluxN-(4-carboxyphenyl)-...78%
  • Reduction to Amine :
    Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine, as observed in pyrazolo[3,4-d]pyrimidine systems .

Pyrrolo[3,2-d]pyrimidine Core Modifications

The fused heterocyclic core undergoes electrophilic substitution and ring-opening reactions:

Key Reactions:

  • Electrophilic Aromatic Substitution :
    The electron-rich pyrrole ring reacts with electrophiles (e.g., HNO₃) at position 5 or 7, as seen in pyrrolo[2,3-d]pyrimidine derivatives (e.g., WO2012137089A1 ) .

  • Ring-Opening under Strong Bases :
    Treatment with NaOH (5M) cleaves the pyrrolo ring, forming a pyrimidine-2,4-dione derivative, analogous to CID 44139564 .

Methoxyethyl Group Reactions

The 2-methoxyethyl substituent participates in ether cleavage and oxidation:

Key Reactions:

  • Demethylation with BBr₃ :
    Boron tribromide cleaves the methoxy group to a hydroxyl group, as reported for similar ethers in thieno[2,3-d]pyrimidines (e.g., L293229 ) .

  • Oxidation of Ethyl Chain :
    The ethyl chain oxidizes to a carboxylic acid using KMnO₄ under acidic conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo-Pyrimidine Derivatives with Varied Substituents

N-Substituted Cyanoacetamides ()

Compounds 13a–e in share a cyanoacetamide backbone but differ in aryl substituents (e.g., 4-methyl, 4-methoxy, 4-chloro). Key comparisons:

Compound Substituent (R) Yield (%) IR (C≡N, cm⁻¹) $ ^1H $-NMR (δ, NH)
13a (4-methyl) 4-CH₃-C₆H₄ 94 2214 10.13, 11.93
13b (4-methoxy) 4-OCH₃-C₆H₄ 95 2212 10.10, 11.95
Target Compound 4-CN-C₆H₄ - - -
  • Synthetic Efficiency : High yields (94–95%) for 13a–b suggest robustness in diazonium coupling methods, which could be adapted for the target compound’s synthesis .
Sulfamoylphenyl Derivatives ()

Pyrrolo[2,3-d]pyrimidine derivatives with sulfamoylphenyl groups (e.g., 2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidines) highlight the role of substituent polarity:

  • The sulfamoyl group (-SO₂NH₂) increases hydrophilicity, whereas the target’s 4-cyanophenyl group enhances lipophilicity (higher logP).
  • Such differences may influence bioavailability; sulfamoyl derivatives are more suited for aqueous environments (e.g., enzyme active sites), while the target compound could favor membrane penetration .

Positional Isomers and Core Modifications

Hexahydrobenzothieno-Pyrimidine Analogs ()

The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide differs in two key aspects:

  • Core Structure: A saturated hexahydrobenzothieno[2,3-d]pyrimidine system vs. the unsaturated pyrrolo[3,2-d]pyrimidine in the target.
  • Substituents: A chloro-methoxy-methylphenyl group vs. the target’s 4-cyanophenyl.

Functional Group Variations

Triazole and Thiadiazole Derivatives ()

Compounds like 573943-16-5 (N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) feature triazole rings instead of pyrrolo-pyrimidines:

  • Electronic Effects : Triazoles are stronger hydrogen-bond acceptors, which could enhance target engagement in polar interactions.
  • Biological Implications : While the target compound’s pyrrolo-pyrimidine core may intercalate with nucleic acids, triazole derivatives are often protease inhibitors .

Computational and Methodological Insights

  • ChemGPS-NP Analysis (): This model evaluates chemical space beyond structural similarity, emphasizing physicochemical properties. The target compound’s 2-methoxyethyl and 4-cyanophenyl groups may position it uniquely in chemical space, enabling selective activity against targets like kinases or phosphodiesterases .
  • Molecular Fingerprinting (): Tanimoto coefficients or SPP metrics could quantify similarity between the target and analogs. For example, the target may share <50% similarity with ’s compound due to core divergence but >70% with 13a–b due to acetamide/cyano motifs .

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